1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate is a chemical compound that belongs to the indolizine family.
Vorbereitungsmethoden
The synthesis of 1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the acetylation of 3-methylindolizine followed by a reaction with prop-1-en-2-yl acetate under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Analyse Chemischer Reaktionen
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .
Vergleich Mit ähnlichen Verbindungen
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl acetate can be compared with other indolizine derivatives:
1-(2-Acetylindolizin-1-yl)prop-1-en-2-yl acetate: Similar structure but lacks the methyl group at the 3-position.
1-(2-Acetyl-3-ethylindolizin-1-yl)prop-1-en-2-yl acetate: Contains an ethyl group instead of a methyl group at the 3-position.
1-(2-Acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl butyrate: Similar structure but with a butyrate ester instead of an acetate ester.
Eigenschaften
Molekularformel |
C16H17NO3 |
---|---|
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
[(E)-1-(2-acetyl-3-methylindolizin-1-yl)prop-1-en-2-yl] acetate |
InChI |
InChI=1S/C16H17NO3/c1-10(20-13(4)19)9-14-15-7-5-6-8-17(15)11(2)16(14)12(3)18/h5-9H,1-4H3/b10-9+ |
InChI-Schlüssel |
FFMRXNFMOLWFQI-MDZDMXLPSA-N |
Isomerische SMILES |
CC1=C(C(=C2N1C=CC=C2)/C=C(\C)/OC(=O)C)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C2N1C=CC=C2)C=C(C)OC(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.